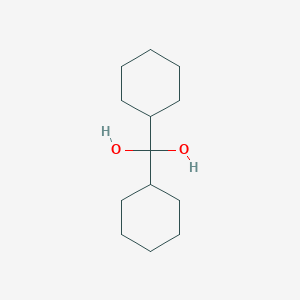
Dicyclohexylmethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylmethanediol is an organic compound with the molecular formula C13H24O2 It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclohexylmethanediol can be synthesized through several methods. One common approach involves the reduction of dicyclohexyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of dicyclohexyl ketone. This process uses catalysts such as palladium on carbon (Pd/C) or nickel (Ni) under high pressure and temperature conditions to achieve high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylmethanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dicyclohexylmethanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of cyclohexylmethanol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Dicyclohexylmethanone.
Reduction: Cyclohexylmethanol.
Substitution: Dicyclohexylmethane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Dicyclohexylmethanediol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dicyclohexylmethanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexyl groups can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Methanediol: The simplest geminal diol with the formula CH2(OH)2.
Cyclohexylmethanol: A related compound with one hydroxyl group and a cyclohexyl group.
Dicyclohexylmethanone: The oxidized form of dicyclohexylmethanediol.
Uniqueness
This compound is unique due to its two hydroxyl groups attached to a single carbon atom, which imparts distinct chemical properties and reactivity. Its combination of hydrophilic hydroxyl groups and hydrophobic cyclohexyl groups makes it versatile for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
860501-03-7 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
dicyclohexylmethanediol |
InChI |
InChI=1S/C13H24O2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12,14-15H,1-10H2 |
Clave InChI |
FNILDPCCWMWNTE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C2CCCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


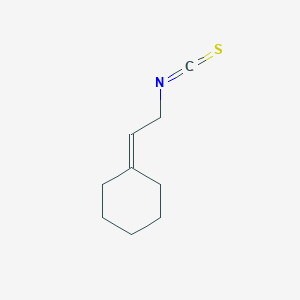
![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)
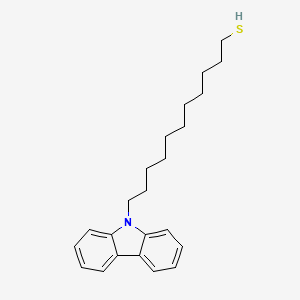
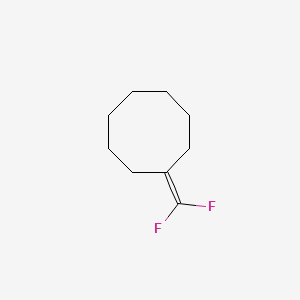

![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)

![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)

![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
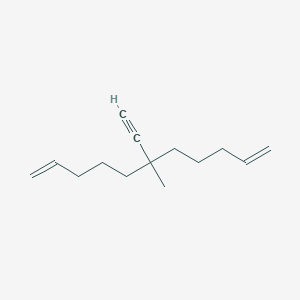
![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)
